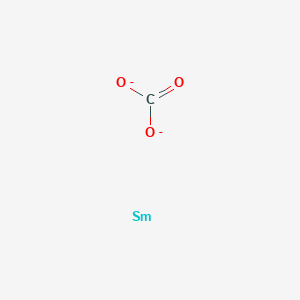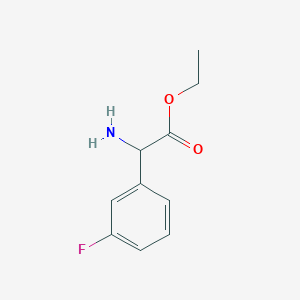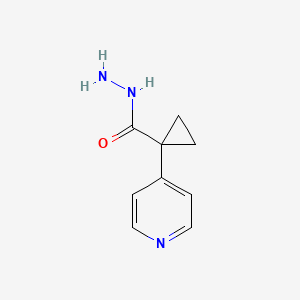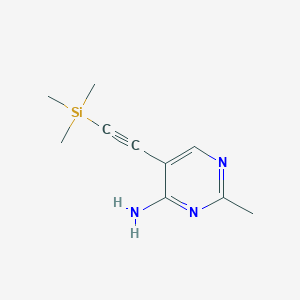
Samarium(II) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(II) carbonate is a chemical compound composed of samarium, a rare earth element, and carbonate ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically represented by the chemical formula SmCO₃.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Samarium(II) carbonate can be synthesized through a chemical precipitation reaction in aqueous media. This involves mixing solutions of samarium ions (Sm³⁺) with carbonate ions (CO₃²⁻). The reaction conditions, such as the concentration of the ion solutions, flow rate of the samarium feed, and reactor temperature, are optimized to produce nano-sized samarium carbonate particles .
Industrial Production Methods: In industrial settings, this compound is produced using similar precipitation methods. The process involves the controlled addition of carbonate ions to a solution containing samarium ions, followed by filtration and drying to obtain the final product. The synthesis route is often optimized using statistical design methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Samarium(II) carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form samarium(III) oxide (Sm₂O₃) through thermal decomposition.
Substitution: this compound can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Thermal decomposition at elevated temperatures.
Reduction: Use of samarium(II) iodide (SmI₂) as a reducing agent.
Substitution: Reaction with various anions or ligands under controlled conditions.
Major Products Formed:
Oxidation: Samarium(III) oxide (Sm₂O₃).
Reduction: Various reduced organic compounds.
Substitution: New samarium complexes with different anions or ligands.
Aplicaciones Científicas De Investigación
Samarium(II) carbonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of samarium(II) carbonate involves its ability to participate in redox reactions. Samarium(II) compounds, such as samarium(II) iodide, act as one-electron reducing agents, facilitating various reductive transformations. The reactivity of samarium(II) compounds is influenced by the presence of additives, which can enhance their reduction potential and selectivity .
Comparación Con Compuestos Similares
Samarium(III) carbonate (Sm₂(CO₃)₃): Exhibits different oxidation states and reactivity compared to samarium(II) carbonate.
Samarium(II) iodide (SmI₂): Known for its strong reducing properties and used in various organic synthesis reactions.
Samarium(III) oxide (Sm₂O₃): A common oxidation product of this compound with applications in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and reactivity. It serves as a versatile precursor for the synthesis of other samarium compounds and exhibits distinct redox properties that make it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
CO3Sm-2 |
|---|---|
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
samarium;carbonate |
InChI |
InChI=1S/CH2O3.Sm/c2-1(3)4;/h(H2,2,3,4);/p-2 |
Clave InChI |
AOLMIDHNSRNTHL-UHFFFAOYSA-L |
SMILES canónico |
C(=O)([O-])[O-].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)




![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)



![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

